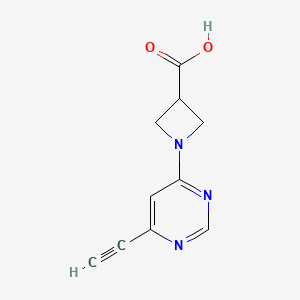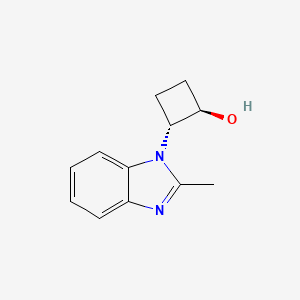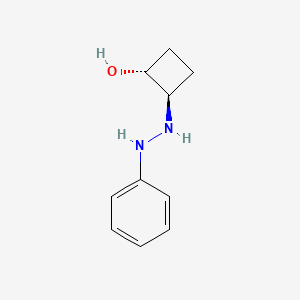![molecular formula C7H15N3O2S B1492543 2-(2-Aminoethyl)hexahydropyrrolo[1,2-b][1,2,5]thiadiazole 1,1-dioxide CAS No. 2092224-24-1](/img/structure/B1492543.png)
2-(2-Aminoethyl)hexahydropyrrolo[1,2-b][1,2,5]thiadiazole 1,1-dioxide
Übersicht
Beschreibung
2-(2-Aminoethyl)hexahydropyrrolo[1,2-b][1,2,5]thiadiazole 1,1-dioxide is a chemical compound with the molecular formula C7H15N3O2S and a molecular weight of 205.28 g/mol. It is a derivative of 1,2,5-thiadiazole, a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms .
Synthesis Analysis
The synthesis of 1,2,5-thiadiazole 1,1-dioxides, to which our compound belongs, can be divided into two categories: condensation of diketones with sulfamide or oxidations of the pre-existing thiadiazoles or 1,2,5-thiadiazole oxides to the corresponding dioxides .Wissenschaftliche Forschungsanwendungen
Hypoglycemic Agents
A study conducted by Aicher et al. (1998) describes the synthesis of substituted tetrahydropyrrolo[2,1-b]oxazol-5(6H)-ones and tetrahydropyrrolo[2,1-b]thiazol-5(6H)-ones from amino alcohols or amino thiols and keto acids, leading to the development of hypoglycemic agents. These compounds were evaluated for their ability to enhance glucose utilization in cultured L6 myocytes, with significant in vivo hypoglycemic efficacy and potency demonstrated in a model of type 2 diabetes mellitus. This highlights the compound's potential in diabetes treatment research (Aicher et al., 1998).
Ring Contraction and Synthesis Techniques
Fülöpová et al. (2015) reported an efficient synthesis method for 4H-benzo[b][1,4]thiazine 1,1-dioxides through the ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides, demonstrating a novel approach to creating pharmacologically relevant derivatives with various applications in biology, medicine, and industry (Fülöpová et al., 2015).
Corrosion Inhibition
Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on thiadiazole derivatives, demonstrating their effectiveness as corrosion inhibitors for iron. This work illustrates the compound's application in corrosion protection, which is critical for extending the lifespan of metal structures and components in various industries (Kaya et al., 2016).
Antibacterial Activity
Research by Chohan et al. (2002) on the antibacterial activities of Co(II), Cu(II), Ni(II), and Zn(II) complexes of thiadiazole derived Schiff bases showcases the potential for utilizing these compounds in combating bacterial infections. The study indicates that chelation of the Schiff bases enhances their antibacterial potency against various bacterial strains, suggesting a novel approach to addressing antibiotic resistance (Chohan et al., 2002).
Zukünftige Richtungen
While the future directions for this specific compound are not detailed in the search results, thiadiazole-based compounds have been used in the construction of fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets, which show high sensitivity and selectivity for primary aromatic amine detection . This suggests potential future applications in the field of sensing and detection.
Biochemische Analyse
Biochemical Properties
2-(2-Aminoethyl)hexahydropyrrolo[1,2-b][1,2,5]thiadiazole 1,1-dioxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in redox reactions, potentially acting as a modulator of these processes. The nature of these interactions often involves the formation of transient complexes that can alter the activity of the enzymes, either enhancing or inhibiting their function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK signaling pathway, leading to changes in gene expression that can promote or inhibit cell proliferation . Additionally, it can alter metabolic pathways by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to inhibition or activation of their catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes . These interactions are crucial for understanding the compound’s role in various biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, which are essential for understanding its overall impact .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing certain biochemical pathways or cellular functions. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, potentially altering the metabolic flux and levels of specific metabolites . For instance, it may influence the glycolytic pathway by modulating the activity of glycolytic enzymes, thereby affecting the overall energy production within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . Understanding these processes is essential for elucidating the compound’s overall bioavailability and efficacy in various biological contexts .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it could localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding its subcellular localization provides insights into its specific roles in cellular processes .
Eigenschaften
IUPAC Name |
2-(1,1-dioxo-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2,5]thiadiazol-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2S/c8-3-5-9-6-7-2-1-4-10(7)13(9,11)12/h7H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXSBWDSQSVYFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(S(=O)(=O)N2C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1-Fluorocyclopentyl)methyl][2-(4-fluorophenyl)ethyl]amine](/img/structure/B1492460.png)
![3-[(6-Tert-butylpyrimidin-4-yl)amino]propanoic acid](/img/structure/B1492461.png)



amine](/img/structure/B1492468.png)



![3-Hydroxyimino-1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)hydrazinylidene]propan-1-one](/img/structure/B1492476.png)
![Ethyl[(1-fluorocyclopentyl)methyl]amine](/img/structure/B1492477.png)
![4-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B1492478.png)

![4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1492483.png)
